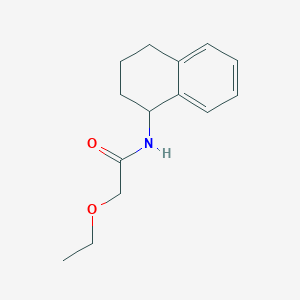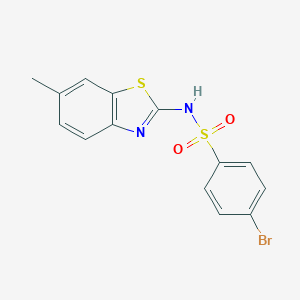![molecular formula C22H30N2O2 B259369 N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B259369.png)
N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine, also known as Boc-Pip-OEt, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine is not fully understood. However, it has been proposed that the compound inhibits HDACs and LSD1 by binding to their active sites and preventing the removal of acetyl and methyl groups from histones, leading to altered gene expression and cell death. N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine has also been shown to inhibit the replication of viruses by interfering with viral entry, fusion, and release.
Biochemical and Physiological Effects
N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine has been shown to have potent anti-cancer and anti-viral effects in vitro. In cancer cells, N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine induces cell cycle arrest and apoptosis, leading to decreased cell viability. In virus-infected cells, N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine inhibits viral replication and reduces virus-induced cytopathic effects. However, the effects of N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine in vivo have not been extensively studied, and its toxicity and pharmacokinetics are not well understood.
Advantages and Limitations for Lab Experiments
N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine has several advantages for lab experiments, including its high purity and yield, potent and selective activity against certain enzymes and viruses, and potential applications in drug discovery and development. However, its limitations include the lack of in vivo data, limited understanding of its toxicity and pharmacokinetics, and the need for further optimization and development of analogs with improved properties.
Future Directions
There are several future directions for research on N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to evaluate its efficacy and toxicity in animal models and optimize its pharmacokinetic properties for potential clinical use. Additionally, the development of analogs with improved potency, selectivity, and pharmacokinetics is a promising direction for future research.
Synthesis Methods
The synthesis of N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine involves the reaction of 2-(benzyloxy)-3-ethoxybenzaldehyde with piperidine and subsequent protection of the resulting amine with a Boc group. The final product is obtained through deprotection of the Boc group using trifluoroacetic acid. This method has been reported to yield N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine with high purity and yield.
Scientific Research Applications
N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit potent and selective inhibition of certain enzymes, including histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1), which are important targets for cancer therapy. N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine has also been shown to have activity against certain viruses, including influenza A virus and human cytomegalovirus.
properties
Product Name |
N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine |
|---|---|
Molecular Formula |
C22H30N2O2 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
N-[(3-ethoxy-2-phenylmethoxyphenyl)methyl]-1-piperidin-4-ylmethanamine |
InChI |
InChI=1S/C22H30N2O2/c1-2-25-21-10-6-9-20(16-24-15-18-11-13-23-14-12-18)22(21)26-17-19-7-4-3-5-8-19/h3-10,18,23-24H,2,11-17H2,1H3 |
InChI Key |
UUHVNCSYYUMYIW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1OCC2=CC=CC=C2)CNCC3CCNCC3 |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC2=CC=CC=C2)CNCC3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[methyl(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B259294.png)



![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine](/img/structure/B259366.png)
![5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol](/img/structure/B259367.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B259370.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B259376.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine](/img/structure/B259377.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}propan-1-amine](/img/structure/B259378.png)